

Comprehensive Spectroscopic Characterization of Euchrestaflavanone-A: NMR and MS Data Elucidation

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Compound of Interest

Compound Name: *Euchrestaflavanone-A*

Cat. No.: B12427546

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Executive Summary

Euchrestaflavanone-A (also known as Lespedezaflavanone B) is a bioactive diprenylated flavanone—specifically 5,7,4'-trihydroxy-8,3'-diprenylflavanone—isolated from various medicinal plants, including *Glycyrrhiza uralensis*[1] and *Flemingia strobilifera*[2]. It has garnered significant attention in natural product drug development due to its potent anti-inflammatory[3], antimicrobial[2], and Protein Tyrosine Phosphatase 1B (PTP1B) inhibitory activities[1].

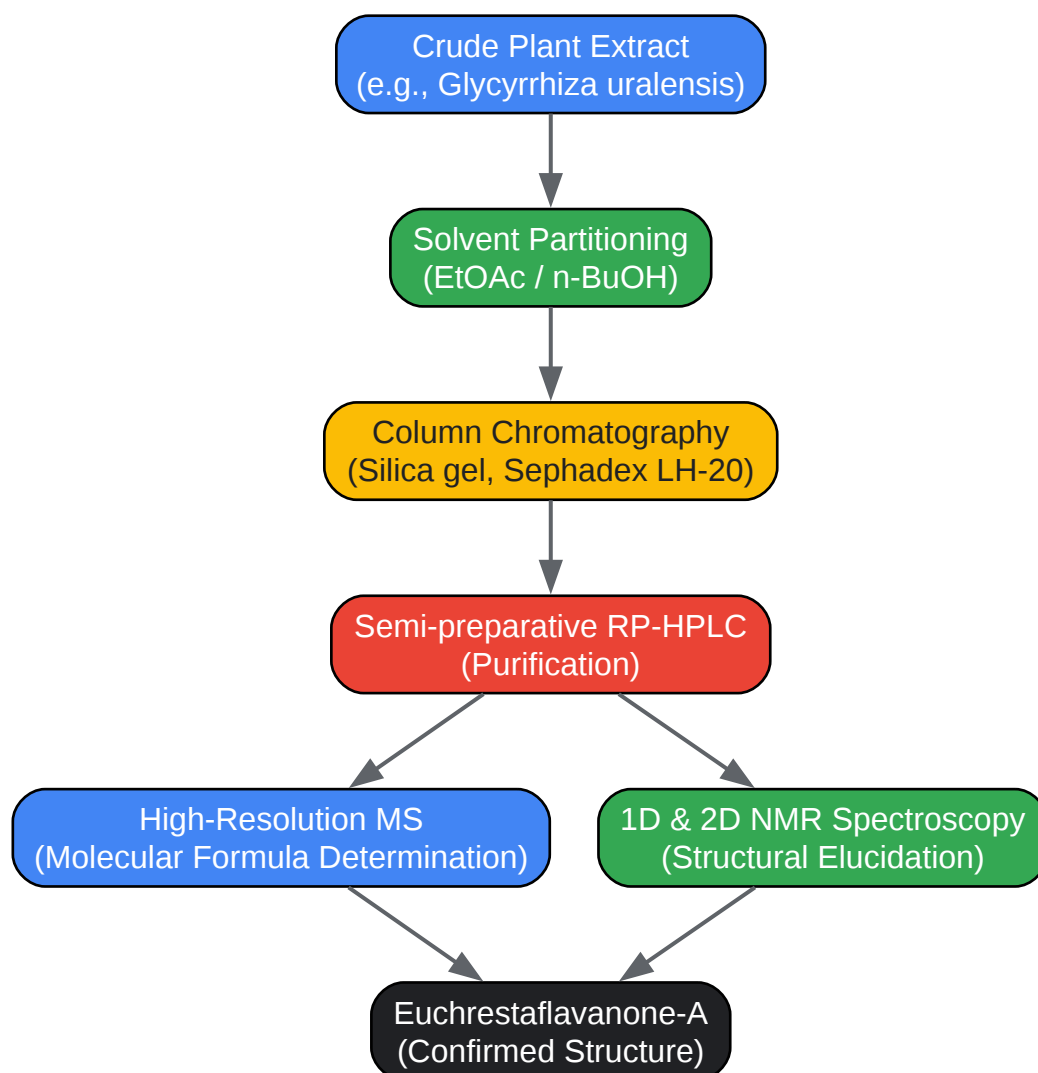
This whitepaper provides an in-depth technical guide on the isolation, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopic elucidation of **Euchrestaflavanone-A**. By detailing the causality behind specific analytical choices, this guide establishes a self-validating protocol for researchers conducting structural elucidation of complex prenylated flavonoids.

Experimental Workflows: Isolation and Purification

The structural elucidation of prenylated flavonoids requires >98% purity to mitigate the risk of co-eluting isomeric impurities (such as 6,8-diprenylflavanones) that confound NMR signals. The following step-by-step methodology ensures high-fidelity isolation.

Step-by-Step Isolation Protocol

- Extraction: Macerate dried plant material (e.g., *Glycyrrhiza uralensis* aerial parts) in 70–90% aqueous ethanol. Causality: Ethanol ensures optimal extraction of moderately polar phenolic compounds while effectively precipitating large, interfering polysaccharides[1].
- Liquid-Liquid Partitioning: Suspend the concentrated extract in water and partition successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol. **Euchrestaflavanone-A**, being a lipophilic prenylated flavonoid, partitions predominantly into the EtOAc fraction[1].
- Column Chromatography (CC):
 - Silica Gel CC: Elute the EtOAc fraction using a gradient of chloroform/methanol to provide coarse separation based on polarity.
 - Sephadex LH-20: Subject the target fractions to Sephadex LH-20 (eluting with MeOH). Causality: Sephadex LH-20 separates molecules by size and shape, which is highly effective for polyphenols and prevents the irreversible adsorption and degradation often seen on bare silica gel[1].
- Semi-Preparative RP-HPLC: Purify the enriched fraction using a reversed-phase C18 column (e.g., acetonitrile/water gradient with 0.1% formic acid). Causality: Formic acid suppresses the ionization of phenolic hydroxyls, improving peak shape and chromatographic resolution[1].



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Workflow for the isolation and structural elucidation of **Euchrestaflavanone-A**.

High-Resolution Mass Spectrometry (HRMS) Profiling

Mass spectrometry provides the foundational molecular formula required before NMR interpretation. **Euchrestaflavanone-A** has a molecular formula of $C_{25}H_{28}O_5$, corresponding to a monoisotopic exact mass of 408.1937 Da[4].

ESI-MS and Fragmentation Pathways

When analyzed via Electrospray Ionization (ESI) in negative ion mode, **Euchrestaflavanone-A** yields a prominent deprotonated molecule

at m/z 407.1860[1]. In positive ion mode, the

ion is observed at m/z 409.2015[2].

Causality of Fragmentation: During MS/MS (tandem MS) analysis, flavanones characteristically undergo Retro-Diels-Alder (RDA) cleavage of the C-ring () [5]. For **Euchrestaflavanone-A**, the RDA reaction yields diagnostic fragment ions that confirm the distribution of the prenyl groups. Specifically, fragments at m/z 151 and 119 are typical for the A-ring and B-ring cleavages in unsubstituted flavanones, but in **Euchrestaflavanone-A**, these are modified by the mass of the prenyl substituents, often accompanied by neutral losses of 56 Da (loss of isobutene from the prenyl side chains) [5].

Table 1: Key MS Data for Euchrestaflavanone-A

Parameter	Value / Description
Molecular Formula	C ₂₅ H ₂₈ O ₅
Monoisotopic Exact Mass	408.1937 Da
ESI-MS (Negative Mode)	m/z 407.1860
ESI-MS (Positive Mode)	m/z 409.2015
Key MS/MS Neutral Losses	-56 Da (loss of isobutene from prenyl group)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for establishing the regiochemistry of the prenyl groups on the flavanone skeleton.

Experimental Setup and Solvent Selection

NMR spectra are typically recorded in DMSO-

or Pyridine-

[6]. Causality: DMSO-

is the solvent of choice because it disrupts intermolecular hydrogen bonding while preserving strong intramolecular hydrogen bonds. This allows the highly deshielded chelated hydroxyl proton at C-5 to appear as a sharp singlet at ~12.10 ppm, which is a critical diagnostic marker for 5-hydroxyflavanones[2].

¹H and ¹³C NMR Assignments

The ¹H NMR spectrum of **Euchrestaflavanone-A** exhibits the classic ABX spin system of a flavanone C-ring: a doublet of doublets at

5.35 (H-2) and two geminal protons at

3.15 and 2.70 (H-3a, H-3b)[7].

The presence of two prenyl (3-methyl-2-butenyl) groups is confirmed by two olefinic triplets at

5.15 and 5.25, two methylene doublets at

3.10 and 3.20, and four methyl singlets between

1.60 and 1.70[2].

Causality of Regiochemical Assignment: To distinguish between C-6 and C-8 prenylation—a common challenge in flavonoid structural elucidation—2D HMBC NMR is strictly required. For **Euchrestaflavanone-A**, the methylene protons of the A-ring prenyl group (

3.10) exhibit strong HMBC correlations to C-7 (

165.7), C-8 (

108.9), and the bridgehead carbon C-9 (

160.2) ([8]. If the prenyl group were at C-6, correlations to C-5 (

162.6) would be observed instead. This unambiguously maps the prenyl group to the C-8 position. Similarly, the second prenyl group's methylene protons (

3.20) correlate with C-2' (

126.1), C-3' (

128.4), and C-4' (

155.8), confirming its position on the B-ring[8].

Table 2: ^1H and ^{13}C NMR Spectroscopic Data of Euchrestaflavanone-A (DMSO-)

Data synthesized from established literature values at 400 MHz (^1H) and 100 MHz (^{13}C)[2][9].

Position	¹³ C (ppm)	¹ H (ppm), Multiplicity, J (Hz)
2	78.5	5.35, dd (13.0, 3.0)
3	42.1	3.15, dd (17.0, 13.0); 2.70, dd (17.0, 3.0)
4	196.5	-
5	162.6	-
6	95.8	5.95, s
7	165.7	-
8	108.9	-
9	160.2	-
10	102.9	-
1'	129.5	-
2'	126.1	7.10, d (2.0)
3'	128.4	-
4'	155.8	-
5'	115.2	6.80, d (8.5)
6'	128.1	7.15, dd (8.5, 2.0)
1" (C-8 prenyl)	21.5	3.10, d (7.0)
2"	122.8	5.15, t (7.0)
3"	131.2	-
4"	25.8	1.68, s
5"	17.8	1.60, s
1''' (C-3' prenyl)	28.2	3.20, d (7.0)

2"	122.5	5.25, t (7.0)
3"	132.1	-
4"	25.8	1.70, s
5"	17.8	1.70, s
5-OH	-	12.10, s
7-OH	-	10.74, s
4'-OH	-	9.40, s

Conclusion

The structural elucidation of **Euchrestaflavanone-A** relies on a robust analytical pipeline. The combination of Sephadex LH-20 and RP-HPLC ensures the isolation of the compound free from isomeric interference[1]. HRMS provides the exact mass and fragmentation patterns indicative of the prenylated flavanone backbone[5], while 2D NMR (HMBC/HSQC) in DMSO-definitively maps the regiochemistry of the prenyl groups to the C-8 and C-3' positions[2][8]. This self-validating system of cross-referenced spectroscopic data is essential for the rigorous characterization of natural products in drug discovery.

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